This compound is classified as a heterocyclic aromatic compound due to the presence of both pyrrole and pyridine rings. It is also categorized under pyrrole derivatives, which are known for their biological activities and roles in various chemical reactions.
The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be achieved through several methods, primarily focusing on the formation of the pyrrole ring and its subsequent functionalization into a pyridine derivative.
The molecular structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be described as follows:
InChI=1S/C10H12N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7H,2-3,6H2,1H3
CC1=NC=C(C=C1)C2=NCCC2
The compound's structural representation indicates that it possesses two nitrogen atoms within its rings, which are crucial for its chemical behavior and interactions .
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine primarily involves its interaction with biological targets at the molecular level:
The compound exhibits stability under normal laboratory conditions but may degrade when exposed to strong acids or bases.
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine finds applications in several scientific domains:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1